Ethyl 2,4-dicyano-3-oxo-1-phenyl-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2,4-DICYANO-3-OXO-1-PHENYL-1,2,3,5,6,7,8,8A-OCTAHYDRO-2-NAPHTHALENECARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, keto, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2,4-DICYANO-3-OXO-1-PHENYL-1,2,3,5,6,7,8,8A-OCTAHYDRO-2-NAPHTHALENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Ring: The initial step involves the formation of the naphthalene ring system through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Functional Groups:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2,4-DICYANO-3-OXO-1-PHENYL-1,2,3,5,6,7,8,8A-OCTAHYDRO-2-NAPHTHALENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alcohols and amines are used in substitution reactions under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2,4-DICYANO-3-OXO-1-PHENYL-1,2,3,5,6,7,8,8A-OCTAHYDRO-2-NAPHTHALENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2,4-DICYANO-3-OXO-1-PHENYL-1,2,3,5,6,7,8,8A-OCTAHYDRO-2-NAPHTHALENECARBOXYLATE involves its interaction with specific molecular targets. The cyano and keto groups can form hydrogen bonds and interact with active sites of enzymes, affecting their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2,4-DICYANO-3-OXO-1-PHENYL-1,2,3,5,6,7,8,8A-OCTAHYDRO-2-NAPHTHALENECARBOXYLATE: shares similarities with other cyano and keto-containing compounds such as:
Uniqueness
The uniqueness of ETHYL 2,4-DICYANO-3-OXO-1-PHENYL-1,2,3,5,6,7,8,8A-OCTAHYDRO-2-NAPHTHALENECARBOXYLATE lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 2,4-dicyano-3-oxo-1-phenyl-1,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H20N2O3/c1-2-26-20(25)21(13-23)18(14-8-4-3-5-9-14)16-11-7-6-10-15(16)17(12-22)19(21)24/h3-5,8-9,16,18H,2,6-7,10-11H2,1H3 |
InChI Key |
JPWFTLNBFYFNII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(C2CCCCC2=C(C1=O)C#N)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.